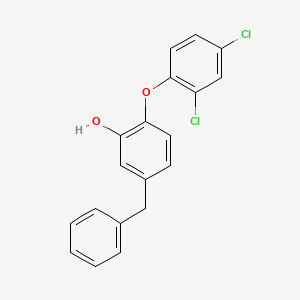

5-Benzyl-2-(2,4-dichlorophenoxy)phenol

描述

Structure

3D Structure

属性

分子式 |

C19H14Cl2O2 |

|---|---|

分子量 |

345.2 g/mol |

IUPAC 名称 |

5-benzyl-2-(2,4-dichlorophenoxy)phenol |

InChI |

InChI=1S/C19H14Cl2O2/c20-15-7-9-18(16(21)12-15)23-19-8-6-14(11-17(19)22)10-13-4-2-1-3-5-13/h1-9,11-12,22H,10H2 |

InChI 键 |

LUMKUDPYQGEIPU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Benzyl 2 2,4 Dichlorophenoxy Phenol

Established Synthetic Routes for the Construction of the Diarylether Linkage

The formation of the diaryl ether bond is a critical step in the synthesis of 5-Benzyl-2-(2,4-dichlorophenoxy)phenol. This transformation is a cornerstone of organic synthesis, with numerous methods developed over the years. rsc.orgdntb.gov.ua These methods primarily involve the coupling of a phenol (B47542) with an aryl halide. researchgate.net

Etherification Reactions Employing Substituted Phenols and Halogenated Benzene Derivatives

A foundational method for creating diaryl ethers is the Ullmann condensation. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. rsc.orgorganic-chemistry.org For the synthesis of the target molecule, this could involve the reaction of a 4-benzylphenol (B16752) derivative with a 1-halo-2,4-dichlorobenzene. The Williamson ether synthesis, another classical method, is also employed for producing ethers, often using metal catalysts like copper or palladium. jsynthchem.com

Nucleophilic aromatic substitution (SNAr) offers a catalyst-free alternative, particularly when one of the aromatic rings is "activated" by electron-withdrawing groups. organic-chemistry.org For instance, the reaction between a phenoxide and an electron-deficient aryl halide can proceed to form a diaryl ether. Microwave-assisted SNAr reactions have been shown to produce diaryl ethers in good yields within minutes. organic-chemistry.org

Catalytic Approaches for Aryl Ether Formation

Modern organic synthesis has seen the development of powerful catalytic systems that facilitate the formation of C–O bonds under milder conditions and with greater efficiency. rsc.org These methods are often preferred due to their broader substrate scope and tolerance of various functional groups.

Palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination protocol, has been adapted for diaryl ether synthesis. These reactions allow for the coupling of aryl halides, including electron-deficient ones, with phenols. dntb.gov.uaorganic-chemistry.org The choice of ligand is crucial for the success of these reactions.

Copper-catalyzed methods, which are mechanistically related to the classical Ullmann reaction, have also been significantly improved. The Chan-Lam coupling, for example, utilizes arylboronic acids instead of aryl halides to react with phenols in the presence of a copper catalyst like copper(II) acetate. organic-chemistry.orgrsc.org These reactions can often be performed at room temperature and are tolerant of a wide range of substituents. organic-chemistry.org The use of nano-sized metal catalysts has also gained attention as they can promote rapid C–O bond formation under mild, and sometimes ligand-free, conditions. rsc.org

| Reaction Name | Catalyst | Aryl Source | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig C-O Coupling | Palladium (e.g., Pd(OAc)₂) with ligands | Aryl Halides (Br, I, Cl) | Broad substrate scope, including electron-deficient aryl halides. Ligand choice is critical. | organic-chemistry.org |

| Chan-Lam C-O Coupling | Copper (e.g., Cu(OAc)₂) | Arylboronic Acids | Mild reaction conditions, often at room temperature. Tolerant of many functional groups. | organic-chemistry.orgrsc.org |

| Ullmann-type Coupling (Modern) | Copper (e.g., CuI) with ligands | Aryl Halides (I, Br) | Improved efficiency over classical Ullmann reaction; can be performed at lower temperatures. | organic-chemistry.org |

| Nano-Catalyst Coupling | Nano-sized metal catalysts (e.g., Copper) | Aryl Halides | High surface-to-volume ratio allows for rapid bond formation under mild, often ligand-free, conditions. | rsc.org |

Strategic Functionalization of the Phenolic and Benzyl (B1604629) Moieties

Beyond forming the ether linkage, the synthesis requires the specific placement of the benzyl and chloro substituents. This can be achieved either by starting with pre-functionalized precursors or by introducing these groups at specific stages of the synthetic sequence.

Introduction of the Benzyl Group via Alkylation or Related Reactions

The benzyl group is typically introduced onto a phenolic ring through an alkylation reaction. The Friedel-Crafts alkylation is a prominent method for this transformation. jk-sci.com This reaction involves treating the phenol with a benzylating agent, such as a benzyl halide, in the presence of a Lewis acid catalyst. jk-sci.comslchemtech.com The hydroxyl group of the phenol directs the incoming benzyl group primarily to the ortho and para positions. To achieve the desired 5-benzyl substitution pattern on the final molecule, a precursor like 2-(2,4-dichlorophenoxy)phenol would likely be benzylated, with the existing substituents directing the incoming benzyl group.

The choice of Lewis acid catalyst is critical and can range from very active (e.g., AlCl₃, GaCl₃) to mild (e.g., SnCl₄, TiCl₄), depending on the reactivity of the substrate. jk-sci.com However, challenges such as polyalkylation can occur, which may be minimized by using the aromatic reactant in excess. jk-sci.com

| Activity Level | Examples of Lewis Acids | Reference |

|---|---|---|

| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ | jk-sci.com |

| Moderately Active | InCl₃, FeCl₃, SbCl₅ | jk-sci.com |

| Mild | BCl₃, SnCl₄, TiCl₄, FeCl₂ | jk-sci.com |

Regioselective Introduction of Chlorine Substituents on the Dichlorophenoxy Ring

Achieving the specific 2,4-dichloro substitution pattern on the phenoxy ring is crucial. This is most efficiently accomplished by using a starting material that already contains this pattern, such as 2,4-dichlorophenol (B122985) or 1-bromo-2,4-dichlorobenzene, in the diaryl ether formation step.

Alternatively, if starting with an unsubstituted phenoxy ring, a regioselective chlorination would be necessary. The direct chlorination of phenols typically yields a mixture of isomers, with a preference for the para-position. scientificupdate.com However, catalyst-controlled methods have been developed to enhance regioselectivity. For example, using specific thiourea (B124793) or selenoether catalysts with a chlorinating agent like N-chlorosuccinimide can direct the chlorination to either the ortho or para position with high selectivity. scientificupdate.comnih.gov Achieving a specific 2,4-dichloro pattern through direct chlorination of an already substituted diaryl ether would be challenging due to the complex directing effects of the existing substituents. Therefore, using a pre-chlorinated building block is the more common and reliable synthetic strategy. google.com

Development of Novel Synthetic Methodologies

The field of organic synthesis is continually evolving, with new methods being developed to improve the efficiency, sustainability, and scope of chemical reactions. In the context of synthesizing complex diaryl ethers, research is ongoing in several areas.

One area of focus is the development of more sustainable and economical catalytic systems. This includes the use of earth-abundant metal catalysts and ligand-free reaction conditions to simplify procedures and reduce costs. rsc.orgresearchgate.net Another promising avenue is the use of photoredox catalysis, which uses light energy to drive chemical reactions, often under very mild conditions. acs.org

Furthermore, formal cross-dehydrogenative coupling reactions are emerging as a powerful tool. These methods allow for the formation of C–O bonds by directly coupling two C–H bonds, offering excellent atom economy by avoiding the need for pre-functionalized starting materials like halides or boronic acids. rsc.org While the direct application to this compound may not be established, these cutting-edge methodologies represent the future direction of synthetic chemistry for constructing such complex molecules.

Green Chemistry Approaches in Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively documented in publicly available literature, the principles of green chemistry can be applied to its synthesis, primarily focusing on the formation of the diaryl ether linkage and the benzylation of the phenol ring.

Traditional methods for diaryl ether synthesis, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures and the use of copper catalysts, which can present environmental concerns. nih.gov Modern approaches are moving towards more environmentally benign methods. For instance, the use of propylene (B89431) carbonate, a biodegradable and low-toxicity solvent, has been explored for the iron-catalyzed etherification of benzyl alcohols, offering a greener alternative to traditional solvents. acs.org This method has been shown to be effective for the symmetrical and nonsymmetrical etherification of various benzyl alcohols, achieving moderate to good yields under milder conditions. acs.org

Another green approach involves the use of catalyst-free methods. Ultrasound-assisted synthesis has been reported for the SNAr reaction of phenols with activated fluoroarenes, leading to diaryl ethers in good to excellent yields at low temperatures without the need for a catalyst. researchgate.net Furthermore, palladium-catalyzed benzylation of phenols using benzyl methyl carbonates as benzylating agents under neutral conditions presents an efficient alternative to base-mediated benzylation, which often generates undesirable byproducts. organic-chemistry.org This method is selective for phenols and proceeds with high efficiency, producing only volatile byproducts. organic-chemistry.org

The benzylation of arenes, a key step in forming the title compound, has also been a focus of green chemistry. The use of hierarchical H-beta zeolite as a catalyst for the benzylation of arenes with benzyl alcohol has shown excellent activity and high conversion rates. mdpi.com Additionally, iron(II/III) chloride in propylene carbonate has been used as a green and recyclable catalytic system for the etherification of benzyl alcohols. acs.org

These green methodologies, while not specifically reported for this compound, provide a framework for developing more sustainable synthetic routes.

Improvements in Reaction Yield and Stereoselectivity

Optimizing reaction yield and controlling stereoselectivity are paramount in the synthesis of complex molecules like this compound. The core diaryl ether structure is often synthesized via the Ullmann condensation, and significant efforts have been made to improve its efficiency. The use of inexpensive ligands, such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), has been shown to greatly accelerate the copper-catalyzed coupling of aryl bromides or iodides with phenols, allowing the reaction to proceed at more moderate temperatures and with shorter reaction times. google.com This acceleration is particularly beneficial for substrates with challenging substitution patterns. nih.gov

The choice of base and solvent also plays a critical role. For instance, in the synthesis of diaryl ethers from electron-deficient aryl bromides and electron-rich phenols, the use of cesium carbonate as a base in N-methylpyrrolidinone (NMP) as a solvent can, in some cases, proceed efficiently without the need for a catalyst. rsc.org For less reactive aryl bromides, a soluble copper(I) catalyst like bromo(triphenylphosphine)copper(I) has been shown to be effective. rsc.org

Stereoselectivity becomes a critical consideration when chiral centers are present or introduced. While the parent compound this compound is not chiral, the synthesis of its derivatives could involve the introduction of stereocenters. The stereoselective synthesis of related compounds, such as perhydroquinoxalines, has been achieved through diastereoselective reactions, for example, the reaction of a dialdehyde (B1249045) with benzylamine (B48309) and nitromethane (B149229) to establish a tetrasubstituted cyclohexane (B81311) core. nih.gov Although not directly applied to the target compound, such strategies highlight the potential for controlling stereochemistry in related systems. The development of stereoselective synthetic methods is an active area of research, often employing chiral catalysts or auxiliaries to guide the formation of a specific stereoisomer.

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of structural analogues and derivatives is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). By systematically modifying the structure of a lead compound, researchers can identify key functional groups and structural features responsible for its biological activity. For this compound, which can be considered a derivative of triclosan (B1682465), numerous synthetic modifications have been explored on the triclosan scaffold.

One common modification is the derivatization of the phenolic hydroxyl group. For example, a series of triclosan-linked-1,2,3-triazole derivatives have been synthesized through propargylation followed by a "click" reaction. mdpi.com Esterification of the phenolic hydroxyl group of triclosan with various acyl chlorides has also been reported to produce a library of ester derivatives. researchgate.net Furthermore, glycoside derivatives of triclosan have been synthesized, which can act as targeted prodrugs. mdpi.comresearchgate.net These modifications, which alter the polarity and steric bulk of the molecule, could be readily adapted to the 5-benzyl analogue.

Another strategy involves modifying the aromatic rings. For instance, in the synthesis of analogues of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, various substitutions on the benzyl C-region were investigated to understand their impact on biological activity. nih.govnih.gov Similarly, in the development of ligands for the GABAA/benzodiazepine receptor, novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives were designed and synthesized based on a pharmacophore model. nih.gov

The synthesis of these analogues typically involves multi-step reaction sequences. For example, the synthesis of 4-chloro-2-phenoxybenzoic acid, a precursor for some derivatives, was achieved by reacting 2,4-dichlorobenzoic acid with phenol in the presence of potassium tert-butoxide and a copper catalyst. nih.gov The synthesis of more complex derivatives, such as those containing a dihydrofuran ring, has been accomplished through manganese-based free radical oxidative methods under microwave irradiation. mdpi.com

The following table provides examples of synthetic modifications that could be applied to generate derivatives of this compound for SAR studies, based on reported syntheses of related compounds.

| Derivative Type | Synthetic Strategy | Key Reagents | Potential Impact on Activity |

| Esters | Acylation of the phenolic hydroxyl group | Acyl chlorides, Triethylamine | Altered lipophilicity and metabolic stability |

| Ethers | O-alkylation of the phenolic hydroxyl group | Alkyl halides, Base (e.g., K2CO3) | Modified steric and electronic properties |

| Glycosides | Glycosylation of the phenolic hydroxyl group | Activated sugar donors | Targeted delivery, improved water solubility |

| Triazoles | Propargylation followed by "click" chemistry | Propargyl bromide, Azide derivatives, Cu(I) catalyst | Introduction of a heterocyclic moiety, potential for new interactions |

| Modified Benzyl Ring | Suzuki or other cross-coupling reactions on a functionalized benzyl precursor | Boronic acids, Palladium catalyst | Exploration of electronic and steric effects of substituents |

By generating and evaluating a library of such derivatives, a comprehensive SAR profile for this compound can be established, guiding the design of more potent and selective compounds for specific biological targets.

Molecular Interactions and Biochemical Mechanisms of 5 Benzyl 2 2,4 Dichlorophenoxy Phenol

Ligand-Protein Binding Characterization and Structural Biology Investigations

The efficacy of 5-Benzyl-2-(2,4-dichlorophenoxy)phenol as an enzyme inhibitor is rooted in its specific molecular interactions with its target proteins. Through advanced structural biology techniques and biochemical assays, researchers have elucidated the precise nature of these interactions, providing a foundation for understanding its mechanism of action and for the rational design of new therapeutic agents.

Interactions with Enoyl-Acyl Carrier Protein Reductase (InhA)

InhA is a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The inhibition of InhA is a clinically validated strategy for combating this infectious disease. This compound has been identified as a powerful inhibitor of InhA. nih.gov

The crystal structure of InhA in complex with 5-substituted triclosan (B1682465) derivatives, such as this compound, has allowed for the precise identification of the amino acid residues that form the binding pocket. nih.gov The binding site for this class of inhibitors is comprised of 29 residues. nih.gov Key residues that play a crucial role in the interaction are primarily involved in hydrophobic interactions. For compounds with a 5-benzyl group, the benzyl (B1604629) moiety extends into a hydrophobic pocket and establishes significant van der Waals contacts with the following residues:

| Interacting Residue | Type of Interaction |

| Leucine 218 (Leu218) | Hydrophobic |

| Isoleucine 215 (Ile215) | Hydrophobic |

| Phenylalanine 149 (Phe149) | Hydrophobic |

| Methionine 199 (Met199) | Hydrophobic |

| Proline 193 (Pro193) | Hydrophobic |

These interactions are critical for the stable binding of the inhibitor within the enzyme's active site. nih.gov

The enhanced potency of this compound and related derivatives against InhA, when compared to the parent compound triclosan, is a direct result of specific molecular features that optimize binding. The replacement of the 5-chloro group of triclosan with a benzyl group allows the inhibitor to occupy a hydrophobic pocket that is adjacent to the primary binding site. nih.gov

This extension into the pocket formed by residues such as Leu218, Ile215, Phe149, Met199, and Pro193 leads to a significant increase in favorable hydrophobic interactions. nih.gov This improved fit and the increased number of contacts between the inhibitor and the enzyme are the primary molecular determinants for the dramatically enhanced binding affinity and inhibitory potency. The most effective inhibitors in this series have shown IC50 values as low as 21 nM, representing a 50-fold increase in potency over triclosan. nih.govrcsb.org The core triclosan scaffold maintains its key interactions, including hydrogen bonding with the NAD+ cofactor and Tyr158, while the 5-benzyl substituent provides the additional interactions that confer heightened specificity and affinity. nih.gov

Exploration of Interactions with Other Potential Biological Targets

Given the structural similarities between bacterial and mammalian fatty acid synthesis enzymes, researchers have also investigated the effects of triclosan and its derivatives on human enzymes.

Human Fatty Acid Synthase (FASN) is a multi-domain enzyme responsible for the synthesis of fatty acids. It is overexpressed in many types of cancer cells, making it an attractive target for anticancer drug development. nih.gov Studies have shown that triclosan, the parent compound of this compound, is an inhibitor of the enoyl-acyl carrier protein reductase (ER) domain of human FASN. nih.gov

Interestingly, the mechanism of inhibition differs from that observed in the bacterial InhA. X-ray crystallographic studies of the human FASN ER domain in complex with triclosan have revealed that the inhibitor does not bind to the active site as it does in InhA. Instead, triclosan binds at a protein-protein interface (PPI). nih.gov This binding induces a conformational change in the enzyme, leading to an allosteric inhibition of the active site. This finding suggests that triclosan and its derivatives, potentially including this compound, may act as allosteric PPI inhibitors of human FASN. nih.gov While direct inhibitory studies of this compound on FASN are not as extensively documented, the proven activity of triclosan provides a strong rationale for its potential as a FASN inhibitor. Preliminary structure-activity relationship studies on triclosan derivatives have indicated that the hydroxyl group is critical for its FASN inhibitory potency. nih.gov

Interactions with Thyroid Hormone Transport Proteins (e.g., Transthyretin)

While direct binding studies of this compound with the thyroid hormone transport protein transthyretin (TTR) are not extensively documented in publicly available literature, its structural characteristics suggest a potential for interaction. This hypothesis is predicated on its resemblance to both the endogenous thyroid hormone, thyroxine (T4), and other known TTR-binding molecules.

The compound shares a diphenyl ether core structure with thyroxine. This structural motif is a key feature for recognition and binding within the two hormone-binding sites of the TTR tetramer. Furthermore, this compound is a derivative of triclosan, a compound that has been investigated for its potential to disrupt the thyroid hormone system. The structural similarity between triclosan and T4 raises the possibility that it and its derivatives could compete with T4 for binding to transport proteins like TTR.

Studies on other TTR stabilizers have highlighted the importance of specific interactions within the binding pocket. For instance, halogen atoms can form favorable interactions in halogen binding pockets, and hydrogen bonds with key residues such as Serine 117 and Lysine 15 are crucial for stabilizing the TTR tetramer. Given that this compound possesses chlorine atoms and a hydroxyl group, it is plausible that it could engage in similar interactions within the TTR binding site. However, without experimental data, this remains a topic for further investigation.

Other Enzyme Inhibition Studies (e.g., CYP51, MurB, based on related structures)

The potential for this compound to inhibit other enzymes, such as sterol 14α-demethylase (CYP51) and UDP-N-acetylenolpyruvylglucosamine reductase (MurB), can be inferred from studies on structurally related diphenyl ether compounds.

CYP51 Inhibition: CYP51 enzymes are a family of cytochrome P450 proteins that are essential for sterol biosynthesis in fungi and other eukaryotes. Many potent inhibitors of CYP51 feature an azole moiety that coordinates with the heme iron in the enzyme's active site. While this compound lacks a canonical azole group, its diphenyl ether scaffold is present in some known CYP51 inhibitors. The binding of these inhibitors often involves hydrophobic interactions within the enzyme's active site. The lipophilic nature of the benzyl and dichlorophenyl groups of the target compound could potentially allow it to occupy the hydrophobic substrate-binding channel of CYP51. However, the absence of a strong heme-coordinating group would likely result in significantly weaker inhibition compared to traditional azole-based antifungals.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound exerts its effects is crucial for characterizing its biochemical profile. This involves examining the pathways of enzyme inhibition and the conformational changes induced in target proteins.

Mechanistic Pathways of Enzyme Inhibition

Based on available data for a protein target, the mechanistic pathway of inhibition by this compound appears to be centered on its interaction with thiol-disulfide oxidoreductases. The Protein Data Bank (PDB) entry 3FNF shows this compound, under the synonym JPM, bound to a thiol-disulfide oxidoreductase from the gut bacterium Bacteroides fragilis.

Thiol-disulfide oxidoreductases catalyze the reduction of disulfide bonds in proteins, a critical process for maintaining cellular redox homeostasis and for the correct folding and function of many proteins. The binding of this compound to this enzyme suggests a mechanism of action involving the disruption of this vital cellular process. By occupying the active site or an allosteric site, the compound could prevent the natural substrate from binding, thereby inhibiting the enzyme's function. This inhibition would lead to an accumulation of misfolded or inactive proteins with incorrect disulfide bonds, ultimately impairing bacterial viability. The specific type of inhibition (e.g., competitive, non-competitive, or uncompetitive) would require further kinetic studies.

Conformational Changes in Target Proteins Upon Ligand Binding

The crystal structure of the thiol-disulfide oxidoreductase from Bacteroides fragilis in complex with this compound (PDB ID: 3FNF) provides direct insight into the conformational changes that occur upon ligand binding. Analysis of this structure reveals that the compound binds in a pocket on the protein surface.

Upon binding, subtle but significant conformational changes in the side chains of amino acid residues lining the binding pocket are observed. These rearrangements allow the protein to accommodate the ligand and optimize the intermolecular interactions. The binding appears to be stabilized by a network of hydrophobic interactions and potentially some polar contacts. Specifically, the benzyl and dichlorophenyl rings of the ligand are positioned to make van der Waals contacts with nonpolar residues in the binding site.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₄Cl₂O₂ |

| Molecular Weight | 345.22 g/mol |

| IUPAC Name | This compound |

| Synonyms | JPM, Triclosan derivative 20 |

| PubChem CID | 25023969 |

Table 2: Interaction Details from PDB Entry 3FNF

| Feature | Description |

| PDB ID | 3FNF |

| Protein | Thiol-disulfide oxidoreductase |

| Organism | Bacteroides fragilis |

| Ligand | JPM (this compound) |

| Binding Site Residues | Primarily hydrophobic amino acids |

| Key Interactions | Van der Waals forces, hydrophobic contacts |

| Observed Conformational Change | Localized side-chain rearrangements in the binding pocket |

Computational Chemistry and Molecular Modeling Studies of 5 Benzyl 2 2,4 Dichlorophenoxy Phenol

Molecular Docking Simulations for Ligand-Target Prediction and Binding Mode Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. bbrc.in This technique is instrumental in predicting potential biological targets and understanding the specific binding interactions that stabilize the ligand-receptor complex. For 5-Benzyl-2-(2,4-dichlorophenoxy)phenol, docking studies are primarily focused on its interaction with enoyl-acyl carrier protein reductase (ENR), a validated target for its structural analog, triclosan (B1682465). acs.org

Active Site Characterization and Prediction of Binding Poses

The active site of E. coli enoyl-ACP reductase (FabI) is a well-defined pocket that accommodates the NADH cofactor and the acyl-substrate. nih.gov The crystal structure of FabI in a ternary complex with NAD+ and this compound (ligand ID: JPM) reveals the precise binding pose of the inhibitor. nih.gov

Ligand-Protein Interaction Profiling (Hydrogen Bonding, Hydrophobic Interactions)

The stability of the this compound-ENR complex is maintained by a network of specific molecular interactions. Analysis of the crystal structure (PDB ID: 3FNF) and docking results provides a detailed profile of these interactions, which are crucial for the compound's inhibitory activity. nih.govu-strasbg.fr

Hydrogen Bonding: A critical hydrogen bond is typically formed between the phenolic hydroxyl group of the inhibitor and the side chain of a conserved tyrosine residue (e.g., Tyr158 in M. tuberculosis InhA) and/or the 2'-hydroxyl group of the NAD+ ribose. nih.govnih.gov This interaction is a hallmark of triclosan-like inhibitors and is essential for high-affinity binding.

Hydrophobic Interactions: The majority of the ligand's structure engages in extensive hydrophobic and van der Waals contacts with nonpolar residues lining the active site. The dichlorophenyl ring, the benzyl (B1604629) group, and the central phenol (B47542) ring interact with residues such as Phenylalanine, Leucine, Isoleucine, Methionine, and Proline. nih.govphyschemres.org Specifically, the dichlorophenoxy ring fits into a pocket, while the benzyl group of this compound can engage in additional hydrophobic interactions, for instance with Trp222, potentially enhancing its binding affinity compared to triclosan. nih.gov Furthermore, a π-stacking interaction often occurs between the inhibitor's phenol ring and the nicotinamide (B372718) ring of the NAD+ cofactor, further stabilizing the ternary complex. nih.gov

| Interaction Type | Ligand Group | Key Interacting Partners (Residues/Cofactor) | Significance |

|---|---|---|---|

| Hydrogen Bond | Phenolic Hydroxyl (-OH) | Tyr158, NAD+ Ribose | Anchors the ligand in the active site; critical for high affinity. |

| π-π Stacking | Phenol Ring | NAD+ Nicotinamide Ring | Stabilizes the ternary complex. |

| Hydrophobic Interaction | Dichlorophenyl Ring | Phe149, Met199, Pro193 | Occupies a deep hydrophobic pocket. |

| Hydrophobic Interaction | Benzyl Group | Trp222, Leu218, Ile215 | Provides additional stabilizing contacts, enhancing potency. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, revealing how the ligand and protein behave over time. MD simulations of ENR complexes with triclosan and its derivatives have provided significant insights into the conformational dynamics and stability of binding. nih.govosu.edu Although specific MD studies for this compound are not extensively published, the behavior of its close analogs serves as an excellent model for understanding its dynamic properties. nih.gov

Ligand Stability and Flexibility within Protein Binding Pockets

MD simulations are used to assess the stability of the ligand's binding pose over time by calculating the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position. For triclosan analogs bound to ENR, MD simulations typically show that the ligand remains stably bound in the active site, with low RMSD values, confirming the favorability of the predicted binding mode. mdpi.com

The flexibility of different parts of the ligand can be analyzed by calculating the root-mean-square fluctuation (RMSF) of each atom. This can reveal which parts of the molecule are more rigid and which have more conformational freedom within the binding pocket. For instance, the core phenolic structure may remain rigid due to strong interactions, while the benzyl group might exhibit more flexibility, allowing it to adapt optimally to the shape of the hydrophobic pocket. nih.gov

Investigation of Solvent Effects on Binding Interactions

MD simulations explicitly model the surrounding water molecules, allowing for a detailed investigation of their role in the binding process. Water molecules can mediate interactions between the ligand and the protein by forming water-bridged hydrogen bonds. nih.gov Simulations can reveal stable, structured water molecules within the active site that may either facilitate ligand binding or need to be displaced upon binding, which has an energetic cost. The analysis of water dynamics helps in refining the understanding of the binding thermodynamics and can inform strategies for inhibitor optimization.

Analysis of Protein Dynamics and Ligand-Induced Conformational Changes

The binding of an inhibitor can induce conformational changes in the protein. MD simulations are ideal for studying these changes by monitoring the RMSD and RMSF of the protein backbone. A key dynamic feature of ENR is the flexibility of a "substrate-binding loop" near the active site. nih.gov Upon binding of an inhibitor like this compound, this loop can adopt a more closed conformation, moving to cap the active site and sequester the inhibitor from the solvent. This induced-fit mechanism enhances the affinity of the inhibitor. nih.gov MD simulations show that the presence of the ligand and cofactor can stabilize this loop, reducing its fluctuations compared to the unbound (apo) state of the enzyme. osu.edu This ligand-induced stabilization is a critical aspect of the inhibitory mechanism. nih.gov

| MD Analysis Metric | Typical Finding for Triclosan-like Inhibitors in ENR | Interpretation |

|---|---|---|

| Ligand RMSD | Low and stable (< 2 Å) after initial equilibration. | The ligand maintains a stable binding pose within the active site. |

| Protein RMSF | Reduced fluctuation in the substrate-binding loop residues upon ligand binding. osu.edu | The inhibitor binding induces a more rigid, closed conformation of the active site loop. |

| Interaction Occupancy | High percentage occupancy (>90%) for key hydrogen bonds (e.g., with Tyr158). nih.gov | The critical hydrogen bonding interactions are stable and persistent throughout the simulation. |

| Binding Free Energy (MM/PBSA) | Favorable negative binding free energy values. mdpi.com | The binding of the inhibitor to the enzyme is thermodynamically favorable. |

This table presents typical findings from MD simulations of ENR with triclosan analogs, which are expected to be representative for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are pivotal in modern drug discovery and computational toxicology, providing frameworks to correlate the chemical structure of a compound with its biological activity. For this compound, these computational tools offer a means to predict the biological effects of structural modifications, identify potential molecular targets, and understand its placement within the broader chemical landscape through similarity analyses.

Predictive Modeling for Modifications to the this compound Scaffold

Predictive modeling, particularly through QSAR, is instrumental in forecasting how alterations to the this compound scaffold might influence its biological activity. The core of this compound is a diaryl ether, a scaffold found in numerous biologically active molecules rsc.orgresearchgate.net. As a derivative of triclosan, it shares structural similarities with compounds that have been the subject of extensive QSAR studies mdpi.comresearchgate.net.

Research on triclosan analogues has demonstrated the utility of 3D-QSAR models in predicting inhibitory activity against specific targets, such as the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) mdpi.comresearchgate.net. These models correlate the three-dimensional properties of molecules with their biological activity, offering insights into the steric and electronic requirements for potent inhibition. For instance, a study on triclosan derivatives highlighted the importance of hydrophobic features for enhanced inhibitory potency mdpi.com. Such models can be leveraged to guide the synthesis of novel derivatives of this compound with potentially improved activity.

In a similar vein, QSAR studies on other diarylamine derivatives have successfully used descriptors like Radial Distribution Function (RDF) and 2D-autocorrelation to model antioxidant activity nih.govcore.ac.uk. These descriptors capture information about the distribution of electronegative atoms and polarizability, which could be relevant for predicting the activity of modified this compound scaffolds. Furthermore, in-silico modeling of 5-benzyl-4-thiazolinone derivatives has shown the predictive power of both 2D- and 3D-QSAR models in identifying key molecular descriptors for inhibitory activities nih.gov.

The development of robust QSAR models often involves the following steps:

Data Set Collection: Assembling a series of structurally related compounds with measured biological activity. For this compound, this would involve synthesizing and testing a library of its derivatives.

Descriptor Calculation: Computing a wide range of molecular descriptors that encode structural, physicochemical, and electronic properties.

Model Building: Employing statistical methods like multiple linear regression (MLR) or machine learning algorithms to establish a mathematical relationship between the descriptors and the biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability nih.govmdpi.com.

Table 1: Examples of QSAR Models for Structurally Related Scaffolds

| Scaffold/Derivative Class | Target/Activity | Key Findings | Reference |

| Triclosan Analogues | Plasmodium falciparum Enoyl-Acyl Carrier Protein Reductase (PfENR) Inhibition | 3D-QSAR models identified key hydrophobic features crucial for potent inhibition. | mdpi.com |

| Di(hetero)arylamine Derivatives | Radical Scavenging Activity | QSAR models based on RDF and 2D-autocorrelation descriptors successfully predicted antioxidant activity. | nih.gov |

| 5-Benzyl-4-thiazolinone Derivatives | Influenza Neuraminidase Inhibition | Both 2D- and 3D-QSAR models were developed to predict inhibitory activities, highlighting important molecular descriptors. | nih.gov |

| hERG Blockers | hERG Channel Inhibition | Predictive QSAR models were developed using pharmacophore-based active conformer selection and validated with distance-based approaches. | nih.gov |

Chemogenomics and Target Prediction Based on Structural Similarity

Chemogenomics aims to systematically study the effect of chemical compounds on entire biological systems, often by leveraging large-scale screening data and computational analysis to predict new drug-target interactions nih.govplos.org. For this compound, its structural similarity to triclosan provides a strong basis for target prediction. Triclosan is known to have multiple targets, with its primary antibacterial action attributed to the inhibition of the enoyl-acyl carrier protein reductase (ENR) enzyme nih.gov. However, it also interacts with other cellular components, including cell membranes and potentially hormone receptors nih.gov.

Computational target prediction methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods, which are particularly relevant here, use the known activities of structurally similar molecules to infer the targets of a query compound. Given that this compound is a known triclosan derivative, it is highly probable that it shares some of its biological targets nih.gov.

Several computational tools and databases facilitate this type of analysis. For example, by screening a compound against a database of known bioactive molecules and their targets, potential interactions can be hypothesized. Virtual screening studies on flavonoid compounds, for instance, have successfully predicted their protein targets by comparing their shape and chemical features to known inhibitors plos.org. This approach could be applied to this compound to identify potential kinase or other enzyme targets.

Furthermore, molecular docking studies on triclosan derivatives have explored their binding modes within the active sites of targets like PfENR and the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) semanticscholar.orgnih.gov. These studies provide a structural basis for the observed activity and can be used to predict the binding of this compound to these and other homologous proteins.

Table 2: Predicted and Known Targets of Structurally Similar Compounds

| Compound/Class | Known/Predicted Target(s) | Method of Prediction/Identification | Reference |

| Triclosan | Enoyl-acyl carrier protein reductase (ENR), Cell membrane | Biochemical assays, Molecular studies | nih.gov |

| Triclosan Derivatives | P. falciparum chloroquine resistance transporter (PfCRT) | Molecular docking and in vitro assays | nih.gov |

| Flavonoids (e.g., Quercetin, Kaempferol) | Ribosomal S6 kinase 2 (RSK2) | Virtual screening and molecular docking | plos.org |

Clustering and Similarity Analysis of Ligand-Binding Profiles

Clustering and similarity analysis are powerful cheminformatics techniques used to group compounds based on their structural or biological characteristics. By analyzing the ligand-binding profiles of a set of compounds, it is possible to identify subsets with similar mechanisms of action or to deconvolute polypharmacology (the ability of a compound to interact with multiple targets) nih.gov.

For this compound, a similarity analysis would typically start by comparing its 2D or 3D structure to large chemical databases. This can reveal clusters of compounds with similar scaffolds, which may in turn share similar biological activities. For instance, a search for diaryl ether inhibitors can reveal clusters of compounds active against various targets, from bacterial enzymes to human kinases rsc.orgnih.gov.

The analysis of ligand-receptor interaction profiles provides a more nuanced view than simple structural similarity. These profiles, often represented as "fingerprints," encode the specific types of interactions (e.g., hydrogen bonds, hydrophobic contacts) between a ligand and its binding site nih.gov. By comparing the interaction profile of this compound (if its binding mode to a target is known or can be modeled) to a database of known ligand-receptor complexes, one can identify proteins with similar binding pockets, even if they are not homologous in sequence. This "remote binding site similarity" can be a powerful tool for predicting off-target effects and for drug repositioning nih.gov.

Recent studies have demonstrated the utility of pocket-based and ligand-similarity-based virtual screening to identify novel high-affinity binders for proteins nih.gov. This iterative approach, where initial hits are used to refine subsequent searches, could be a valuable strategy for exploring the bioactivity of this compound.

Table 3: Approaches in Ligand-Binding Profile Analysis

| Analysis Type | Description | Application to this compound | Reference |

| Structural Clustering | Grouping of compounds based on 2D or 3D structural similarity. | Identification of clusters of diaryl ethers with known biological activities. | rsc.orgnih.gov |

| Ligand-Receptor Interaction Profiling | Comparison of the patterns of non-covalent interactions between ligands and their binding sites. | Prediction of potential targets by identifying proteins with similar binding pockets to known targets of triclosan or other diaryl ethers. | nih.gov |

| Pocket-Based Ligand Similarity Search | Using a known or predicted binding pocket to screen for structurally similar ligands that are likely to bind. | Identification of novel, potentially high-affinity binders for targets of interest. | nih.gov |

Environmental Fate and Transformation Pathways of 5 Benzyl 2 2,4 Dichlorophenoxy Phenol

Abiotic Transformation Processes

No information is currently available in the scientific literature regarding the abiotic transformation processes of 5-Benzyl-2-(2,4-dichlorophenoxy)phenol. This includes a lack of data on:

Photodegradation mechanisms and the identification of photoproducts.

The role of UV irradiation in ether bond cleavage and chlorination reactions.

The formation of substituted chlorophenols as degradation intermediates.

Hydrolytic degradation under varying environmental conditions.

Oxidative degradation in aquatic systems.

Photodegradation Mechanisms and Identification of Photoproducts

Biotic Transformation Processes (Biodegradation)

Specific studies on the biodegradation of this compound are not available. However, research on the biodegradation of o-Benzyl-p-chlorophenol, a compound with a similar benzyl (B1604629) substitution, has been conducted. A study demonstrated that o-Benzyl-p-chlorophenol is susceptible to biodegradation in various biological systems. nih.gov

In unacclimated river water, a concentration of 0.1 mg/L of o-Benzyl-p-chlorophenol was observed to degrade within six days. nih.gov In sewage, higher concentrations of 0.5 and 1.0 mg/L were degraded within a single day. nih.gov Furthermore, activated sludge that had been acclimated to the compound showed the capacity to achieve 80% biodegradation of a 1.0 mg/L concentration in 8 hours, with complete degradation occurring within 24 hours. nih.gov When effluent from a semicontinuous activated sludge unit acclimated to 20 mg/L of o-Benzyl-p-chlorophenol was used as the inoculum, 60% of the theoretical carbon dioxide was evolved from the compound, indicating significant mineralization. nih.gov

These findings for o-Benzyl-p-chlorophenol suggest that the presence of a benzyl group on a chlorophenol structure does not preclude it from being biodegraded. However, without specific studies on this compound, its actual biodegradability and the pathways involved remain unknown. The additional chlorine atom and the dichlorophenoxy group in its structure could significantly alter its persistence and degradation mechanisms compared to o-Benzyl-p-chlorophenol.

No Information Found on the Environmental Fate and Transformation of this compound

Despite a comprehensive search of scientific literature and environmental databases, no specific information was found regarding the environmental fate, transformation pathways, microbial degradation, or environmental occurrence of the chemical compound this compound.

It is important to note that the structurally similar compound, 5-Chloro-2-(2,4-dichlorophenoxy)phenol, commonly known as triclosan (B1682465), is well-documented in scientific literature. There is a significant body of research on the environmental fate of triclosan, including its microbial degradation pathways which involve the cleavage of its ether bond and dechlorination to form metabolites such as 2,4-dichlorophenol (B122985) and 4-chlorocatechol. Information also exists on its detection in wastewater, surface waters, and sediments, as well as its potential for bioaccumulation.

However, the substitution of a benzyl group for a chloro group at the 5-position of the phenol (B47542) ring represents a significant structural difference. This variation in chemical structure would almost certainly lead to different physical, chemical, and biological properties, including distinct microbial degradation pathways and environmental behavior. Therefore, data pertaining to triclosan cannot be accurately extrapolated to describe the environmental fate and transformation of this compound.

One study was identified concerning the biodegradation of a different but related compound, o-Benzyl-p-Chlorophenol. This finding suggests that microbial degradation of benzyl-substituted phenols can occur. nih.gov Nevertheless, the structural dissimilarities are too great to provide specific insights into the degradation of this compound.

Based on the available information, or lack thereof, it is not possible to provide a scientifically accurate and detailed article on the environmental fate and transformation pathways of this compound as outlined in the request. The absence of research on this specific compound in the public domain prevents a meaningful discussion of its microbial degradation, enzymatic biotransformation, and environmental occurrence.

Future Directions and Emerging Research Avenues for 5 Benzyl 2 2,4 Dichlorophenoxy Phenol Research

Development of Advanced Spectroscopic and Analytical Methodologies for Detection and Characterization

A foundational step in the study of any new chemical entity is the development of robust methods for its detection and characterization. For 5-Benzyl-2-(2,4-dichlorophenoxy)phenol, future research will need to focus on establishing sensitive and specific analytical techniques. While no specific methods have been published for this compound, the analytical toolkit for related diphenyl ether derivatives provides a strong starting point.

Advanced spectroscopic and chromatographic methods will be central to this effort. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are anticipated to be workhorse methods for the quantification of this compound in various matrices. dovepress.com These methods offer high sensitivity and selectivity, which will be crucial for detecting trace amounts of the compound in complex samples. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy will be indispensable for the definitive structural elucidation of the compound and its potential isomers or degradation products. dovepress.com The development of standardized protocols for these techniques will be essential for ensuring the reproducibility and comparability of data across different laboratories.

Further Elucidation of Structure-Function Relationships through Targeted Analogue Synthesis

Understanding the relationship between the chemical structure of this compound and its functional properties is a key area for future investigation. The PubChem database lists this compound as "Triclosan derivative, 20," which suggests it may have been synthesized as part of a larger library of analogues of the well-known antimicrobial agent, triclosan (B1682465). nih.gov This highlights a promising avenue for research: the targeted synthesis of a series of analogues to probe structure-activity relationships (SAR).

By systematically modifying the benzyl (B1604629) group, the substitution pattern on the dichlorophenoxy ring, and the position of the phenolic hydroxyl group, researchers can gain insights into the molecular features that govern the compound's biological activity. For instance, studies on other triclosan analogues have shown that even subtle changes to the chemical structure can significantly impact their inhibitory potential against enzymes like InhA, a key target in Mycobacterium tuberculosis. nih.govnih.gov A similar approach, involving the synthesis and biological evaluation of a library of this compound analogues, could uncover compounds with enhanced or novel activities. General synthetic methodologies for creating diverse diphenyl ether derivatives have been established and can be adapted for this purpose. dovepress.com

Application of Advanced Computational Techniques for Rational Design and Mechanism Prediction

In parallel with synthetic efforts, advanced computational techniques offer a powerful and efficient means to guide the rational design of novel analogues and to predict their mechanisms of action. While no computational studies have been specifically reported for this compound, the application of these methods to similar compounds demonstrates their potential.

Molecular docking studies, for example, can be employed to predict the binding modes of this compound and its analogues within the active sites of target proteins. nih.gov This can help to prioritize the synthesis of compounds with the highest predicted binding affinities. Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the structural features of a series of compounds with their observed biological activities. nih.govmdpi.com Such models can be used to predict the activity of yet-to-be-synthesized analogues, thereby streamlining the drug discovery process. These in silico approaches, when used in conjunction with experimental validation, can significantly accelerate the identification of lead compounds with desired properties.

Comprehensive Environmental Modeling and Risk Assessment Methodologies for Transformation Products

A critical aspect of the lifecycle of any new chemical is its environmental fate and potential impact. For this compound, it will be imperative to conduct comprehensive environmental modeling and risk assessments, with a particular focus on its transformation products.

Research on other diphenyl ether compounds, such as herbicides and triclosan, has shown that they can undergo various transformation processes in the environment, leading to the formation of new chemical species. researchgate.netcapes.gov.brnih.govtandfonline.com These transformation products may have different toxicological profiles and environmental mobility compared to the parent compound. Therefore, future studies on this compound should aim to:

Identify its major transformation pathways and products under various environmental conditions (e.g., in soil, water, and under sunlight).

Develop analytical methods for the detection and quantification of these transformation products.

Utilize environmental models to predict the persistence and transport of both the parent compound and its transformation products in different environmental compartments.

Conduct ecotoxicological studies to assess the potential risks of these compounds to non-target organisms.

By proactively addressing these environmental considerations, a more complete and responsible understanding of this compound can be achieved.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Benzyl-2-(2,4-dichlorophenoxy)phenol, and how can purity be optimized?

- Methodology : Use nucleophilic aromatic substitution to introduce the 2,4-dichlorophenoxy group to a benzyl-protected phenol precursor. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) ensures high purity (>98%). Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural integrity via H/C NMR spectroscopy .

- Key Considerations : Monitor reaction intermediates for byproducts (e.g., incomplete substitution) using TLC. Optimize reaction time and temperature to minimize decomposition of dichlorophenoxy intermediates .

Q. How can researchers characterize the electronic and steric effects of substituents in this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to map electron density distribution and identify reactive sites. Compare experimental IR spectra with computational predictions to validate substituent effects .

- Data Interpretation : Correlate Hammett substituent constants () with observed reaction rates in nucleophilic/electrophilic assays to quantify electronic contributions .

Q. What are the best practices for assessing the compound’s stability under varying storage conditions?

- Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., % impurity increase). Use argon-filled vials for light-sensitive samples .

Advanced Research Questions

Q. How can conflicting data on the compound’s antimicrobial activity be resolved?

- Analysis Framework :

- Step 1 : Replicate assays under standardized conditions (e.g., CLSI guidelines) using consistent microbial strains and inoculum sizes.

- Step 2 : Compare solvent systems (DMSO vs. aqueous buffers) to rule out solubility-driven discrepancies.

- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to identify variables (e.g., pH, temperature) causing variability in MIC values .

- Case Study : A 2025 study attributed activity differences to stereochemical impurities in early synthetic batches, resolved via chiral HPLC .

Q. What experimental strategies can elucidate the compound’s mechanism of action in eukaryotic cells?

- Methodology :

- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment. Validate targets via CRISPR-Cas9 knockout assays.

- Protein Interaction Studies : Perform pull-down assays with biotinylated probes and streptavidin beads, followed by LC-MS/MS for protein identification .

Q. How does this compound partition in environmental matrices, and what are its degradation pathways?

- Environmental Fate Study :

- Partitioning : Measure log (octanol-water) via shake-flask method and soil adsorption coefficients () using batch equilibrium experiments.

- Degradation : Conduct photolysis (Xe lamp, simulated sunlight) and biodegradation (OECD 301F test) studies. Identify metabolites via high-resolution mass spectrometry (HRMS) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?

- Validation Protocol :

- Step 1 : Standardize cell culture conditions (e.g., passage number, serum batch).

- Step 2 : Use ATP-based viability assays (e.g., CellTiter-Glo®) alongside flow cytometry for apoptosis/necrosis differentiation.

- Step 3 : Cross-validate with 3D spheroid models to mimic in vivo heterogeneity .

Q. What computational tools are effective for predicting metabolite formation and toxicity?

- Tools :

- MetaSite : Predicts Phase I/II metabolites using cytochrome P450 isoform models.

- TEST (Toxicity Estimation Software Tool) : Estimates ecotoxicological endpoints (e.g., LC50) .

- Validation : Compare predictions with in vitro microsomal incubation data (human liver microsomes + NADPH) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。